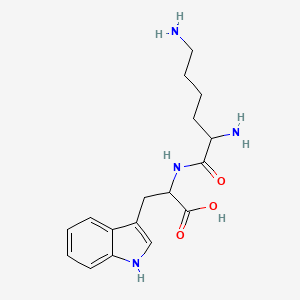![molecular formula C10H8N4S B13871150 2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that contains both thiazole and imidazo[1,2-a]pyridine moieties. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α-haloketones can yield the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the thiazole ring .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening and automated synthesis techniques to produce large quantities of the compound efficiently .
化学反応の分析
Types of Reactions
2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to the inhibition of key biological processes. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: Known for their broad range of biological activities.
Thiazole-containing compounds: Often used in medicinal chemistry for their antimicrobial and anticancer properties
特性
分子式 |
C10H8N4S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
2-(1,3-thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C10H8N4S/c11-7-1-2-10-13-8(4-14(10)3-7)9-5-15-6-12-9/h1-6H,11H2 |
InChIキー |
WDKGXJJVRWCBRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN2C=C1N)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
![6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)



![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)


